molecular formula C10H14N2OS B13193733 4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide

4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide

Katalognummer: B13193733
Molekulargewicht: 210.30 g/mol
InChI-Schlüssel: GQZPQQVUQNMSLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide is an organic compound with the molecular formula C10H14N2OS It is a derivative of benzene, featuring a methoxyethylamino group and a carbothioamide group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide typically involves the reaction of 4-nitrobenzene-1-carbothioamide with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often incorporating automated systems for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or alkylated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminobenzene-1-carbothioamide: Lacks the methoxyethyl group, resulting in different chemical properties.

    4-[(2-Hydroxyethyl)amino]benzene-1-carbothioamide: Features a hydroxyethyl group instead of a methoxyethyl group, affecting its reactivity and applications.

Uniqueness

4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C10H14N2OS

Molekulargewicht

210.30 g/mol

IUPAC-Name

4-(2-methoxyethylamino)benzenecarbothioamide

InChI

InChI=1S/C10H14N2OS/c1-13-7-6-12-9-4-2-8(3-5-9)10(11)14/h2-5,12H,6-7H2,1H3,(H2,11,14)

InChI-Schlüssel

GQZPQQVUQNMSLH-UHFFFAOYSA-N

Kanonische SMILES

COCCNC1=CC=C(C=C1)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.